N-[N,O-Isopropylidène-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-[N,O-Isopropylidene- derivatives often involves the reaction of isopropylidene groups with hydroxyl or amine functionalities. For instance, the synthesis of quaternary N-(1,4-anhydro-5-deoxy-2,3-O-isopropylidene-D,L-ribitol-5-yl)ammonium salts derived from aromatic and aliphatic amines showcases the application of this functional group in modifying the chemical structure of carbohydrates for potential applications in medicinal chemistry and material science (Skorupa et al., 2004).

Molecular Structure Analysis

The molecular structure of N-[N,O-Isopropylidene- derivatives is characterized by the presence of the isopropylidene moiety, which can influence the overall geometry and electronic properties of the molecule. X-ray diffractometry and NMR spectroscopy are commonly used to elucidate the structure of these compounds. For example, the structure of N-(1,4-anhydro-5-deoxy-2,3-O-isopropylidene-D,L-ribitol-5-yl)trimethylammonium tosylate was elucidated using these techniques, demonstrating the impact of the isopropylidene group on the molecular conformation (Skorupa et al., 2004).

Chemical Reactions and Properties

N-[N,O-Isopropylidene- compounds participate in various chemical reactions, leveraging the protective capacity of the isopropylidene group. These reactions include nucleophilic substitutions and eliminations, where the isopropylidene group can be removed or modified to reveal the protected functionalities. The versatility of these compounds is further demonstrated in the synthesis of O-Isopropylidene sugar derivatives using a triphenylphosphine polymer-bound/Iodine complex, highlighting the ease of manipulation and derivatization of these compounds (Pedatella et al., 2006).

Physical Properties Analysis

The physical properties of N-[N,O-Isopropylidene- compounds, such as solubility, melting point, and crystallinity, are significantly influenced by the isopropylidene group. These properties are crucial for the application of these compounds in various fields, including pharmaceuticals and material science. The dimeric form of 1,2-O-isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose in the crystalline state showcases the influence of the isopropylidene group on the physical properties of carbohydrate derivatives (Shalaby et al., 1994).

Chemical Properties Analysis

The chemical properties of N-[N,O-Isopropylidene- compounds are dominated by the reactivity of the isopropylidene group. This group can act as a protective group for sensitive functionalities during chemical reactions, and its presence can influence the reactivity and selectivity of the molecule in various chemical transformations. The synthesis and reactivity of N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine in the reduction of alcohols via the corresponding monoalkyl diazenes highlight the chemical versatility of these compounds (Movassaghi & Ahmad, 2007).

Applications De Recherche Scientifique

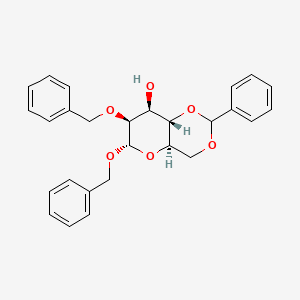

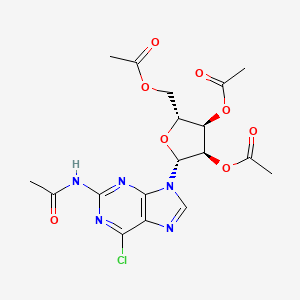

Réaction de Quaternisation des 5-O-Sulfonates de Méthyl 2,3-O-Isopropylidène-β-D-Ribofuranoside {svg_1}

La synthèse des sels d'ammonium N-((méthyl 5-désoxy-2,3-O-isopropylidène-β-D-ribofuranoside)-5-yl) est présentée. Ceci implique la réaction d'amines aromatiques aliphatiques et hétérocycliques sélectionnées avec le méthyl 2,3-O-isopropylidène-5-O-tosyl-β-D-ribofuranoside ou le méthyl 2,3-O-isopropylidène-5-O-mésyl-β-D-ribofuranoside ou le méthyl 2,3-O-isopropylidène-5-O-triflyl-β-D-ribofuranoside {svg_2}.

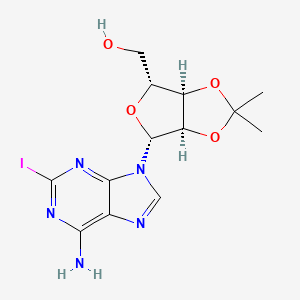

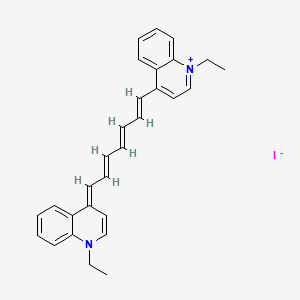

Synthèse de Dérivés cADPR {svg_3}

En raison de l'instabilité chimique de la liaison glycosidique N1, de nouveaux dérivés cADPR bioactifs ont été synthétisés. L'un des analogues les plus intéressants est le diphosphate de ribose d'inosine cyclique (cIDPR), dans lequel l'hypoxanthine a remplacé l'adénosine {svg_4}.

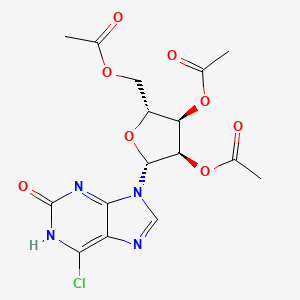

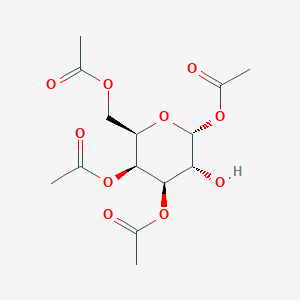

Isopropylidénation Directe 2,3-O des α-D-Mannopyranosides {svg_5}

Une méthode hautement efficace et régiosélective pour l'isopropylidénation directe 2,3-O des α-D-mannopyranosides est rapportée. Ceci implique le traitement de divers α-D-mannopyranosides avec 0,12 équivalent de TsOH·H2O et de 2-méthoxypropène à 70 °C {svg_6}.

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have been studied for their interaction with various biological targets .

Mode of Action

The key steps of synthesis involve intramolecular tetrahydrofuran cyclization and one-pot acetonide deprotection-lactonization . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes at the molecular level.

Biochemical Pathways

It’s important to note that biochemical pathways are typically a series of chemical reactions occurring within a cell, where the product of one reaction becomes the substrate for the next .

Pharmacokinetics

The total and renal clearances were 277 ± 20 and 254 ± 18 (SEM) ml/min, indicative of tubular secretion .

Result of Action

A related compound, 2′,3′-isopropylidene-5-iodouridine, has been shown to act synergistically to repress hiv-1 when combined with the cdk4/6 inhibitor palbociclib in low non-toxic concentration .

Propriétés

IUPAC Name |

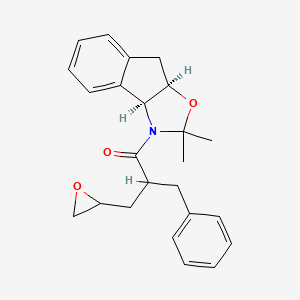

1-[(3aR,8bS)-2,2-dimethyl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-1-yl]-2-benzyl-3-(oxiran-2-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO3/c1-24(2)25(22-20-11-7-6-10-17(20)14-21(22)28-24)23(26)18(13-19-15-27-19)12-16-8-4-3-5-9-16/h3-11,18-19,21-22H,12-15H2,1-2H3/t18?,19?,21-,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQFCUPIQRHKFS-FGGKUVOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C2C(O1)CC3=CC=CC=C23)C(=O)C(CC4CO4)CC5=CC=CC=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H]2[C@H](O1)CC3=CC=CC=C23)C(=O)C(CC4CO4)CC5=CC=CC=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1139851.png)

![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B1139860.png)

![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)